Clorhidrato de tiamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Thiamine hydrochloride has numerous scientific research applications:

Mecanismo De Acción

Target of Action

Thiamine hydrochloride, also known as Vitamin B1, primarily targets enzymes involved in carbohydrate metabolism . These enzymes include transketolase , α-ketoglutarate dehydrogenase , pyruvate dehydrogenase , and branched chain α-keto acid dehydrogenase . These enzymes play crucial roles in various metabolic pathways, contributing to the body’s energy production and overall metabolic function .

Mode of Action

Thiamine hydrochloride interacts with its targets by combining with adenosine triphosphate (ATP) to form thiamine pyrophosphate (TPP) . TPP acts as a coenzyme in carbohydrate metabolism, aiding in the conversion of carbohydrates into energy . It is also thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Biochemical Pathways

Thiamine hydrochloride affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . The active form of thiamine, TPP, is a necessary cofactor for enzymes involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . These pathways are critical for the production of ATP, NADPH, and ribose-5-phosphate, which are essential for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

Thiamine hydrochloride exhibits a non-linear pharmacokinetic profile, with the AUC0-10 hr and Cmax values increasing non-linearly between 100 mg and 1500 mg doses . Thiamine is absorbed both actively and passively, and once absorbed, it is concentrated in muscle tissue . It is metabolized in the liver and excreted in urine .

Result of Action

The action of thiamine hydrochloride results in the conversion of carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Thiamine is also thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Action Environment

The action of thiamine hydrochloride can be influenced by various environmental factors. For instance, thiamine is soluble in water and insoluble in alcohol . It decomposes if heated . Therefore, the bioavailability and efficacy of thiamine can be affected by factors such as dietary habits, alcohol consumption, and temperature .

Análisis Bioquímico

Biochemical Properties

In its diphosphate form, thiamine hydrochloride serves as a cofactor for enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Cellular Effects

Thiamine hydrochloride influences cell function by participating in key biochemical processes. For instance, it has been found to stimulate growth, yield quality, and key biochemical processes of cauliflower under arid conditions . The application of thiamine hydrochloride was found to enhance plant growth, possibly associated with suppressed reactive oxygen species (ROS) and upregulated antioxidants defense system .

Molecular Mechanism

Thiamine hydrochloride exerts its effects at the molecular level through its role as a cofactor for several enzymes. It participates in the oxidation of pyruvate to acetyl coenzyme A, the starting material for the citric acid cycle . It also catalyzes the oxidation of α-ketoglutarate to form succinyl CoA, a key intermediate in the citric acid cycle .

Temporal Effects in Laboratory Settings

The effects of thiamine hydrochloride over time in laboratory settings are typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) . This allows for the evaluation of the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Thiamine hydrochloride is involved in several metabolic pathways. These include the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . It interacts with various enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its role in various metabolic pathways, it can be inferred that it is likely transported to where these pathways occur, such as the mitochondria .

Subcellular Localization

Thiamine hydrochloride is likely localized to the mitochondria, given its role in the citric acid cycle and other metabolic processes that occur within this organelle . Its activity or function may be influenced by its subcellular localization, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of thiamine hydrochloride involves several steps. One method includes heating concentrated hydrochloric acid to produce hydrogen chloride gas, which is then introduced into a methanol solution of thiamine nitrate. The reaction mixture is filtered, washed, and dried to obtain thiamine hydrochloride . Another method involves dispersing thiamine mononitrate in a solvent, generating hydrogen chloride gas by adding chlorosulfonic acid to concentrated hydrochloric acid, and introducing the gas into the thiamine mononitrate solution under controlled conditions .

Industrial Production Methods: Industrial production of thiamine hydrochloride typically follows the synthetic routes mentioned above, with modifications to enhance yield and purity. The process aims to minimize the use of hazardous chemicals and reduce environmental risks .

Análisis De Reacciones Químicas

Types of Reactions: Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is susceptible to degradation due to heat, light, alkaline pH, and sulfites .

Common Reagents and Conditions:

Oxidation: Thiamine hydrochloride can be oxidized in the presence of oxidizing agents.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: Thiamine hydrochloride can undergo substitution reactions with various reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in acidic conditions, thiamine hydrochloride can degrade to form thiamine disulfide .

Comparación Con Compuestos Similares

Thiamine Mononitrate: A non-hygroscopic form of vitamin B1 used in multivitamin formulations and as a food additive.

Thiamine Pyrophosphate: The active coenzyme form of thiamine involved in metabolic reactions.

Comparison:

Hygroscopicity: Thiamine hydrochloride is hygroscopic, meaning it absorbs moisture from the air, whereas thiamine mononitrate is non-hygroscopic.

Stability: Thiamine hydrochloride is less stable under certain conditions compared to thiamine mononitrate.

Thiamine hydrochloride’s unique properties make it a valuable compound in various fields, from medicine to industrial applications. Its role in energy metabolism and cellular function underscores its importance in maintaining human health.

Propiedades

IUPAC Name |

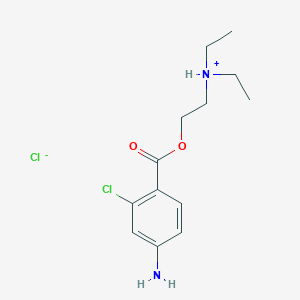

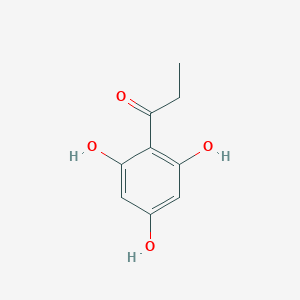

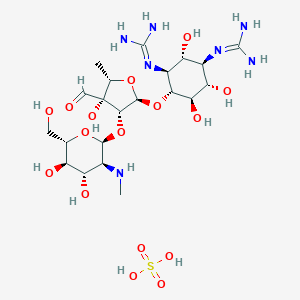

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJRMOMPQZCRJU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HC12H17ON4SCl2, C12H18Cl2N4OS | |

| Record name | thiamine hydrochloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiamine_hydrochloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040622 | |

| Record name | Thiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole | |

| Record name | Thiamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiamine hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform, Slightly soluble (in ethanol) | |

| Record name | Thiamine hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67-03-8 | |

| Record name | Thiamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M572600E5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.